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Compound of Interest

Compound Name:
Methyl 5-(Ethylsulfonyl)-2-

methoxybenzoate

Cat. No.: B1352686 Get Quote

Introduction
Methyl 5-(ethylsulfonyl)-2-methoxybenzoate is a compound of interest in chemical synthesis

and drug discovery, serving as a versatile building block. Its molecular structure, characterized

by a substituted benzene ring bearing a methyl ester, a methoxy group, and an ethylsulfonyl

group, gives rise to a unique spectroscopic fingerprint. This guide provides an in-depth analysis

of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for

this compound. In the absence of publicly available experimental spectra, this guide leverages

high-quality predicted data, interpreted through the lens of established spectroscopic principles

and comparative data from structurally related molecules. This approach offers a robust

framework for the identification and characterization of Methyl 5-(ethylsulfonyl)-2-
methoxybenzoate in a research and development setting.

The structural formula of Methyl 5-(ethylsulfonyl)-2-methoxybenzoate is presented below.

The systematic analysis of its spectroscopic data is crucial for confirming its identity and purity.

Figure 1: Molecular Structure of Methyl 5-(ethylsulfonyl)-2-methoxybenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The predicted ¹H and ¹³C NMR data for Methyl 5-(ethylsulfonyl)-2-
methoxybenzoate provide detailed insights into its electronic environment.
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¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and

the protons of the methyl ester, methoxy, and ethylsulfonyl groups. The electron-withdrawing

nature of the ethylsulfonyl and methyl ester groups, and the electron-donating nature of the

methoxy group, will influence the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~8.20 d 1H Ar-H

~7.85 dd 1H Ar-H

~7.10 d 1H Ar-H

~3.95 s 3H OCH₃ (ester)

~3.90 s 3H OCH₃ (ether)

~3.20 q 2H CH₂

~1.30 t 3H CH₃

Interpretation:

Aromatic Protons: The three aromatic protons are expected to appear as distinct signals due

to their different electronic environments. The proton ortho to the strongly electron-

withdrawing ethylsulfonyl group is predicted to be the most deshielded, appearing at the

lowest field (~8.20 ppm). The proton situated between the ethylsulfonyl and methyl ester

groups will likely appear as a doublet of doublets (~7.85 ppm). The proton ortho to the

electron-donating methoxy group is expected to be the most shielded, appearing at the

highest field (~7.10 ppm).

Methyl Ester and Methoxy Protons: The protons of the methyl ester and the methoxy group

are predicted to appear as sharp singlets around 3.95 and 3.90 ppm, respectively.
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Ethylsulfonyl Protons: The methylene protons of the ethyl group will appear as a quartet

around 3.20 ppm due to coupling with the adjacent methyl protons. The methyl protons will

appear as a triplet around 1.30 ppm.

¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on all the unique carbon atoms in the

molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (ppm) Assignment

~165.0 C=O (ester)

~159.0 C-OCH₃ (aromatic)

~138.0 C-SO₂ (aromatic)

~134.0 C-H (aromatic)

~125.0 C-COOCH₃ (aromatic)

~122.0 C-H (aromatic)

~112.0 C-H (aromatic)

~56.0 OCH₃ (ether)

~52.5 OCH₃ (ester)

~50.0 CH₂

~7.0 CH₃

Interpretation:

Carbonyl and Aromatic Carbons: The carbonyl carbon of the ester group is expected at the

lowest field (~165.0 ppm). The aromatic carbons will appear in the range of ~112-159 ppm.

The carbon attached to the methoxy group will be significantly shielded, while the carbon

attached to the ethylsulfonyl group will be deshielded.
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Aliphatic Carbons: The carbons of the methoxy groups (ether and ester) are predicted to

appear around 56.0 and 52.5 ppm, respectively. The methylene carbon of the ethyl group is

expected around 50.0 ppm, and the terminal methyl carbon at a much higher field, around

7.0 ppm.

Experimental Protocol for NMR Data Acquisition:

Sample Preparation: Dissolve approximately 5-10 mg of Methyl 5-(ethylsulfonyl)-2-
methoxybenzoate in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane

(TMS) as an internal standard.

Instrument Setup: Use a 500 MHz NMR spectrometer equipped with a broadband probe.

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to

achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm,

a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A larger number of scans will be required compared to the ¹H spectrum. Typical

parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and an

acquisition time of 1-2 seconds.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Integrate the signals in the ¹H spectrum and reference both spectra

to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies
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Frequency (cm⁻¹) Intensity Assignment

~3000-2850 Medium C-H stretch (aliphatic)

~1730 Strong C=O stretch (ester)

~1600, ~1480 Medium C=C stretch (aromatic)

~1320, ~1140 Strong S=O stretch (sulfone)

~1250 Strong C-O stretch (ester/ether)

Interpretation:

Carbonyl Stretch: A strong absorption band around 1730 cm⁻¹ is characteristic of the C=O

stretching vibration of the ester functional group.[1][2]

Sulfone Group: Two strong bands are predicted for the symmetric and asymmetric stretching

vibrations of the S=O bonds in the ethylsulfonyl group, typically appearing around 1320 cm⁻¹

and 1140 cm⁻¹, respectively.[3]

Aromatic Ring: The C=C stretching vibrations of the aromatic ring are expected to produce

medium intensity bands around 1600 cm⁻¹ and 1480 cm⁻¹.

C-H and C-O Stretches: Aliphatic C-H stretching vibrations will appear in the 3000-2850

cm⁻¹ region. A strong band around 1250 cm⁻¹ is expected for the C-O stretching vibrations

of the ester and ether linkages.

Experimental Protocol for IR Data Acquisition:

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with

dry potassium bromide and pressing it into a transparent disk. Alternatively, for an Attenuated

Total Reflectance (ATR) measurement, place a small amount of the solid sample directly on

the ATR crystal.

Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
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Data Processing: Perform a background correction and analyze the absorption frequencies.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural elucidation.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z Predicted Fragment

258 [M]⁺ (Molecular Ion)

227 [M - OCH₃]⁺

199 [M - COOCH₃]⁺

165 [M - SO₂Et]⁺

135 [C₆H₄(OCH₃)(CO)]⁺

Interpretation:

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z

258, corresponding to the molecular weight of the compound.[4] Key fragmentation pathways

are likely to involve the loss of the methoxy group from the ester ([M - OCH₃]⁺, m/z 227), the

entire methyl ester group ([M - COOCH₃]⁺, m/z 199), and the ethylsulfonyl group ([M - SO₂Et]⁺,

m/z 165).[5][6] The base peak could correspond to a stable fragment, potentially the one

resulting from the loss of the ethylsulfonyl group.

[M]⁺˙
m/z = 258

[M - OCH₃]⁺
m/z = 227

- OCH₃

[M - COOCH₃]⁺
m/z = 199

- COOCH₃

[M - SO₂Et]⁺
m/z = 165

- SO₂Et

[C₆H₄(OCH₃)(CO)]⁺
m/z = 135

- OCH₃
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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